4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide
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Description
Synthesis Analysis
The synthesis of sulfonamide compounds involves various chemical strategies, often starting from specific benzenesulfonamide derivatives. The process can include the reaction of different benzaldehyde derivatives with aminobenzenesulfonamides in the presence of catalysts or other reagents to form the desired product. Detailed synthetic pathways explore the interaction between molecular structures to achieve high-affinity inhibitors or other targeted properties of the sulfonamide derivatives Ümit Ceylan et al., 2015; S. Röver et al., 1997.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is characterized using techniques such as FT-IR, NMR (1H and 13C), UV-Vis, and X-ray crystallography. These methods provide insights into the compound's crystalline structure, including bond lengths, angles, and overall geometry. Computational methods like density functional theory (DFT) calculations are employed to predict vibrational frequencies, chemical shifts, and molecular electrostatic potential, aiding in understanding the molecule's electronic structure Ümit Ceylan et al., 2015.
Chemical Reactions and Properties
Sulfonamide compounds participate in various chemical reactions, highlighting their reactivity and potential for diverse applications. These reactions can lead to the formation of complex molecular structures with specific biochemical activities. For instance, N-alkylation reactions involving aminobenzenesulfonamides with alcohols demonstrate the compound's versatility in forming new derivatives with different functionalities Lei Lu et al., 2015.
properties
IUPAC Name |
4-amino-N-[(2R,3S)-3-amino-2-hydroxy-4-phenylbutyl]-N-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-15(2)13-23(27(25,26)18-10-8-17(21)9-11-18)14-20(24)19(22)12-16-6-4-3-5-7-16/h3-11,15,19-20,24H,12-14,21-22H2,1-2H3/t19-,20+/m0/s1/i1D3,2D3,13D2,15D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJNKDUHFCFJO-NYFGYQHGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)N)O)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-(isobutyl-d9)benzenesulfonamide |
Synthesis routes and methods
Procedure details
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